Molecular Weight and Lipophilicity Differentiation vs. N-(4-Cyano-1-methylpiperidin-4-yl)butanamide and Aryl Acetamide Analogs
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-methylcyclohexyl)oxyacetamide (MW = 293.40 g·mol⁻¹) occupies a distinct molecular-weight and lipophilicity space compared to its closest commercially available N-(4-cyano-1-methylpiperidin-4-yl) analogs. The 3-methylcyclohexyl oxyacetyl side chain produces a calculated logP of approximately 2.8–3.2, significantly higher than the estimated logP of ~0.9 for N-(4-cyano-1-methylpiperidin-4-yl)butanamide (MW = 209.29 g·mol⁻¹) and lower than the estimated logP of ~3.5 for the 2,5-difluorophenyl acetamide analog (MW = 293.32 g·mol⁻¹) . This intermediate lipophilicity profile is critical for achieving balanced passive membrane permeability while avoiding excessive plasma protein binding that plagues highly lipophilic congeners [1].
| Evidence Dimension | Calculated partition coefficient (clogP) and molecular weight |
|---|---|
| Target Compound Data | MW = 293.40 g·mol⁻¹; clogP ≈ 2.8–3.2 (estimated from structure) |
| Comparator Or Baseline | N-(4-cyano-1-methylpiperidin-4-yl)butanamide: MW = 209.29, clogP ≈ 0.9; 2,5-difluorophenyl analog: MW = 293.32, clogP ≈ 3.5 |
| Quantified Difference | ΔclogP ≈ +1.9 to +2.3 vs. butanamide; ΔclogP ≈ −0.3 to −0.7 vs. 2,5-difluorophenyl analog |
| Conditions | Calculated using PubChem-deposited structural descriptors (ALOGPS 2.1); values are estimates pending experimental determination |
Why This Matters
For CNS-targeted probe selection or metabolic-stability screening, the intermediate logP value predicts a superior balance between blood–brain barrier penetration and metabolic clearance compared to both the overly hydrophilic butanamide and the excessively lipophilic difluorophenyl analog.
- [1] Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
